Multi-Kinase Inhibition: Thieno[3,2-d]thiazole vs. Dihydrothiazolo[4,5-d]thiazole Scaffolds
In a direct scaffold-comparison study, pyrazoline conjugates bearing a thieno[3,2-d]thiazole core (compound 3c) and those bearing a dihydrothiazolo[4,5-d]thiazole core (compound 5c) were evaluated against a panel of oncogenic kinases [1]. Compound 3c (thieno[3,2-d]thiazole series) exhibited consistently lower IC50 values across EGFR, VEGFR-2, and BRAF V600E relative to 5c, indicating that the thieno[3,2-d]thiazole scaffold confers superior kinase hinge-binding affinity.
| Evidence Dimension | Kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Compound 3c (thieno[3,2-d]thiazole-pyrazoline hybrid): EGFR IC50 = 0.18 µM; VEGFR-2 IC50 = 0.22 µM; BRAF V600E IC50 = 0.31 µM |
| Comparator Or Baseline | Compound 5c (dihydrothiazolo[4,5-d]thiazole-pyrazoline hybrid): EGFR IC50 = 0.45 µM; VEGFR-2 IC50 = 0.53 µM; BRAF V600E IC50 = 0.67 µM |
| Quantified Difference | 2.5-fold (EGFR), 2.4-fold (VEGFR-2), 2.2-fold (BRAF V600E) lower IC50 for thieno[3,2-d]thiazole scaffold |
| Conditions | In vitro kinase inhibition assay; recombinant human EGFR, VEGFR-2, and BRAF V600E; ATP concentration at Km; 1 h incubation [1] |
Why This Matters
Procurement of the thieno[3,2-d]thiazol-2-amine building block enables access to a scaffold that demonstrates 2.2–2.5× greater kinase inhibitory potency than the closest saturated analog, directly impacting lead optimization efficiency.
- [1] Othman IMM, et al. RSC Adv. 2021;12(1):561-577. DOI: 10.1039/d1ra08055e. Kinase inhibition data for compounds 3c and 5c against EGFR, VEGFR-2, BRAF V600E. View Source
